Cas no 150867-03-1 (2-Formyl-5-methylbenzoic acid)

2-Formyl-5-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-formyl-5-methylbenzoic acid
- PGJBLPDZCOFENP-UHFFFAOYSA-N
- Benzoic acid, 2-formyl-5-methyl-
- 2-Formyl-5-methylbenzoic acid
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- Inchi: 1S/C9H8O3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5H,1H3,(H,11,12)
- InChI Key: PGJBLPDZCOFENP-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C)C=CC=1C=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 188
- Topological Polar Surface Area: 54.4
- XLogP3: 2
2-Formyl-5-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-339546-5.0g |
2-formyl-5-methylbenzoic acid |
150867-03-1 | 95.0% | 5.0g |
$1364.0 | 2025-03-18 | |
Chemenu | CM506063-1g |
2-Formyl-5-methylbenzoicacid |
150867-03-1 | 95% | 1g |
$441 | 2022-06-12 | |
Enamine | EN300-339546-0.25g |
2-formyl-5-methylbenzoic acid |
150867-03-1 | 95.0% | 0.25g |
$188.0 | 2025-03-18 | |
Enamine | EN300-339546-0.5g |
2-formyl-5-methylbenzoic acid |
150867-03-1 | 95.0% | 0.5g |
$353.0 | 2025-03-18 | |
Enamine | EN300-339546-10.0g |
2-formyl-5-methylbenzoic acid |
150867-03-1 | 95.0% | 10.0g |
$2024.0 | 2025-03-18 | |
Aaron | AR01BQBE-500mg |
2-formyl-5-methylbenzoic acid |
150867-03-1 | 95% | 500mg |
$511.00 | 2025-02-14 | |
Aaron | AR01BQBE-50mg |
2-formyl-5-methylbenzoic acid |
150867-03-1 | 95% | 50mg |
$146.00 | 2025-02-14 | |
1PlusChem | 1P01BQ32-100mg |
2-formyl-5-methylbenzoic acid |
150867-03-1 | 95% | 100mg |
$387.00 | 2024-06-20 | |
1PlusChem | 1P01BQ32-2.5g |
2-formyl-5-methylbenzoic acid |
150867-03-1 | 95% | 2.5g |
$1965.00 | 2024-06-20 | |
A2B Chem LLC | AW25838-10g |
2-Formyl-5-methylbenzoic acid |
150867-03-1 | 95% | 10g |
$3589.00 | 2024-04-20 |
2-Formyl-5-methylbenzoic acid Related Literature
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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5. Back matter
Additional information on 2-Formyl-5-methylbenzoic acid
2-Formyl-5-methylbenzoic Acid: A Comprehensive Overview
2-Formyl-5-methylbenzoic acid, also known by its CAS number 150867-03-1, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure, has garnered attention due to its potential in drug discovery, material science, and synthetic chemistry. Recent advancements in research have further highlighted its role in the development of novel therapeutic agents and advanced materials.
The structure of 2-formyl-5-methylbenzoic acid consists of a benzoic acid moiety with a formyl group at the 2-position and a methyl group at the 5-position. This arrangement imparts distinctive electronic and steric properties, making it an attractive substrate for various chemical transformations. The compound's reactivity is influenced by the electron-withdrawing effect of the formyl group and the electron-donating nature of the methyl group, creating a balance that facilitates diverse synthetic pathways.
In recent studies, researchers have explored the use of 2-formyl-5-methylbenzoic acid as a precursor for synthesizing bioactive compounds. For instance, its derivatives have shown promising anti-inflammatory and antioxidant activities, suggesting potential applications in pharmaceuticals. Moreover, the compound's ability to form stable metal complexes has led to its investigation in catalytic processes, particularly in asymmetric synthesis.
Another area where 2-formyl-5-methylbenzoic acid has demonstrated significant potential is in material science. Its aromatic structure and functional groups make it suitable for designing advanced polymers and organic semiconductors. Recent research has focused on incorporating this compound into polymer networks to enhance mechanical and electronic properties, paving the way for innovative materials in electronics and biotechnology.
The synthesis of 2-formyl-5-methylbenzoic acid has also been optimized through green chemistry approaches. By employing catalytic systems and sustainable solvents, chemists have developed efficient routes to produce this compound with high yield and purity. These advancements not only reduce environmental impact but also make large-scale production feasible for industrial applications.
In conclusion, 2-formyl-5-methylbenzoic acid, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary research. Its role as a building block for bioactive compounds, catalysts, and advanced materials underscores its importance in advancing modern chemistry. As research progresses, new insights into this compound's potential will undoubtedly contribute to groundbreaking innovations across multiple disciplines.
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